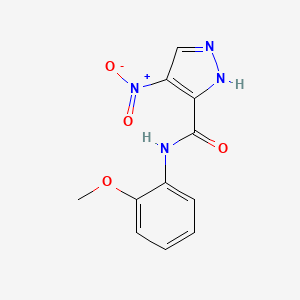

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a methoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole ring.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The pharmacological profile of N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide highlights its potential as a therapeutic agent in several areas:

- Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising anticancer properties. For instance, studies have demonstrated that related pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activities. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : The antimicrobial efficacy of pyrazole derivatives has been well-documented. This compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the modification of its structure to enhance biological activity. The compound can serve as a building block for creating more complex molecules with tailored properties.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Nitration | Nitro group introduction | Formation of nitro-substituted pyrazole |

| 2 | Amide Formation | Carboxylic acid + Amine | Formation of carboxamide |

| 3 | Substitution | Various substituents | Creation of diverse derivatives |

Case Studies and Research Findings

Numerous studies have explored the applications and effectiveness of this compound and its derivatives:

- Study on Anticancer Activity : In a comparative study, derivatives similar to this compound exhibited IC50 values ranging from 0.01 µM to 5.35 µM against different cancer cell lines, indicating strong anticancer potential .

- Evaluation of Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production. Compounds showed inhibition rates between 61% and 85% at concentrations around 10 µM, demonstrating significant anti-inflammatory activity compared to standard treatments .

Conclusion and Future Directions

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Continued research into its mechanisms of action and the synthesis of novel derivatives could lead to the discovery of new therapeutic agents for cancer treatment, inflammation management, and antimicrobial applications.

Future studies should focus on:

- Detailed mechanistic studies to elucidate the pathways involved in its biological activities.

- Clinical trials to assess safety and efficacy in human subjects.

- Exploration of structure-activity relationships to optimize the compound's pharmacological properties.

Mecanismo De Acción

The mechanism of action of N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

Comparación Con Compuestos Similares

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

N-(2-Methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group, which may result in different biological activities.

N-(2-Methoxyphenyl)-4-amino-1H-pyrazole-3-carboxamide: Contains an amino group instead of a nitro group, which can affect its reactivity and applications.

N-(2-Methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its specific structure includes a methoxy group, a nitro group, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways, impacting cellular functions and disease processes.

- Receptor Modulation : It interacts with cell surface receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.5 - 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.5 - 1.5 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and shows potential for use in treating infections caused by resistant strains .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators, making it a candidate for treating conditions characterized by excessive inflammation:

- Cyclooxygenase Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- In Vivo Studies : Animal models have demonstrated that this compound reduces edema and other markers of inflammation comparable to standard anti-inflammatory drugs .

3. Anticancer Potential

The anticancer activity of this compound is supported by various studies:

- Cell Lines Tested : It has shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent antiproliferative effects .

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 49.85 |

The mechanism involves the induction of apoptosis and inhibition of tumor growth through various signaling pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound alongside other pyrazole derivatives, revealing that it effectively inhibited biofilm formation in Staphylococcus species .

- Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound significantly reduced inflammation in animal models, highlighting its therapeutic potential for inflammatory diseases .

- Anticancer Studies : Research on its anticancer properties showed that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJZABGEHGMJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.